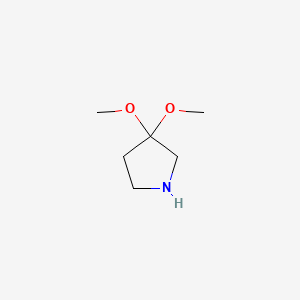

3,3-Dimethoxypyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZLZRQOZXVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3,3-Dimethoxypyrrolidine Hydrochloride

Topic: 3,3-Dimethoxypyrrolidine (CAS 1263283-20-0) Properties and Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Ketone Masking for sp³-Rich Scaffold Design

Executive Summary

3,3-Dimethoxypyrrolidine hydrochloride (CAS 1263283-20-0) is a specialized heterocyclic building block utilized primarily as a masked ketone surrogate in medicinal chemistry. By protecting the unstable 3-pyrrolidinone functionality as a dimethyl ketal, this reagent allows researchers to derivatize the pyrrolidine nitrogen—via alkylation, acylation, or arylation—without compromising the C3 carbonyl center.

Once the nitrogen scaffold is established, the ketal can be selectively hydrolyzed to reveal the ketone, enabling downstream transformations such as reductive amination, Grignard addition, or conversion to gem-difluorides. This "Protect-Build-Reveal" strategy is critical for synthesizing sp³-rich, 3D-shaped drug candidates ("Escaping Flatland") and accessing novel spirocyclic architectures.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 1263283-20-0 |

| Chemical Name | 3,3-Dimethoxypyrrolidine hydrochloride |

| Synonyms | Pyrrolidine, 3,3-dimethoxy-, hydrochloride; 3-Pyrrolidinone dimethyl ketal HCl |

| Molecular Formula | C₆H₁₃NO₂[1][2] · HCl |

| Molecular Weight | 167.63 g/mol (Salt); 131.17 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Water, DMSO; Insoluble in non-polar ether/hexane |

| Hygroscopicity | Hygroscopic; ketal is sensitive to aqueous acid hydrolysis |

| Purity Standard | Typically ≥95% (NMR/Titration) |

Synthesis & Manufacturing Logic

The synthesis of 3,3-dimethoxypyrrolidine hydrochloride is designed to bypass the instability of the free 3-pyrrolidinone amine. The protocol utilizes N-Boc protection to stabilize the ring during ketalization, followed by a strictly anhydrous deprotection to preserve the ketal.

Synthetic Pathway (DOT Visualization)

Figure 1: Synthetic workflow highlighting the critical anhydrous deprotection step to prevent premature ketal hydrolysis.

Detailed Experimental Protocol

Step 1: Ketalization

-

Reagents: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous Methanol (10 vol). Add Trimethyl Orthoformate (TMOF, 3.0 eq) as a water scavenger.

-

Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Reaction: Reflux for 4–6 hours. Monitor by TLC/NMR for disappearance of the ketone.

-

Workup: Quench with sat. NaHCO₃. Concentrate to remove MeOH. Extract with EtOAc, wash with brine, dry over Na₂SO₄.[3]

-

Result: N-Boc-3,3-dimethoxypyrrolidine (Oil).

Step 2: Anhydrous Deprotection (The Critical Control Point)

-

Rationale: Standard aqueous HCl workups will hydrolyze the ketal back to the ketone. Anhydrous conditions are mandatory to isolate the ketal salt.

-

Dissolution: Dissolve the intermediate from Step 1 in anhydrous 1,4-Dioxane (5 vol).

-

Acidification: Add 4M HCl in Dioxane (2.0 eq) dropwise at 0°C under N₂ atmosphere.

-

Precipitation: Stir at room temperature for 2–4 hours. The product will precipitate as a white solid.[4]

-

Isolation: Filter the solid under a nitrogen blanket (to avoid moisture absorption). Wash with anhydrous diethyl ether.

-

Drying: Dry under high vacuum at 40°C. Store in a desiccator.

Reactivity Profile & Applications

The utility of CAS 1263283-20-0 lies in its ability to act as a "Trojan Horse" for the ketone functionality.

The "Protect-Build-Reveal" Strategy

Researchers use this compound to introduce the pyrrolidine ring into a drug core via the nitrogen atom. Once the scaffold is secured, the ketone is unmasked for further elaboration.

Common Workflows:

-

N-Arylation (SNAr/Buchwald): Coupling the free amine with aryl halides.

-

Ketone Deprotection: Treatment with aqueous HCl or TFA/H₂O releases the C3-ketone.

-

Diversification:

-

Reductive Amination: Reaction with amines/NaBH(OAc)₃ to create 3-aminopyrrolidines.

-

Gem-Difluorination: Reaction with DAST/Deoxo-Fluor to create 3,3-difluoropyrrolidines (metabolic blockers).

-

Spirocyclization:[5] Strecker reaction or Bucherer-Bergs reaction to form spiro-hydantoins.

-

Application Logic Diagram

Figure 2: Strategic application of the masked ketone in divergent synthesis.

Handling & Safety Guidelines

Stability Hazards

-

Moisture Sensitivity: The dimethyl ketal is acid-labile. While the HCl salt is relatively stable as a solid, exposure to humid air can lead to partial hydrolysis, releasing methanol and forming the unstable ketone salt, which may polymerize (turn brown/black).

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably at 2–8°C or -20°C for long-term storage.

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Nitrile gloves, safety goggles, and use within a chemical fume hood are mandatory.

References

-

ChemicalBook. (2025). 3,3-Dimethoxypyrrolidine hydrochloride Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). 3,3-Dimethylpyrrolidine hydrochloride and related Pyrrolidine Analogs. Retrieved from

-

Enamine. (2024).[6] Synthesis of unique pyrrolidines for drug discovery. Retrieved from

-

National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. Retrieved from

Sources

- 1. DE1144279B - Process for the preparation of 3-aryl-3-hydroxypyrrolidines and their salts - Google Patents [patents.google.com]

- 2. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. diva-portal.org [diva-portal.org]

- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

3-Pyrrolidinone Dimethyl Acetal: Structural Analysis and Synthetic Utility

Topic: in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Pyrrolidinone dimethyl acetal (systematically 3,3-dimethoxypyrrolidine ) represents a critical "masked" carbonyl scaffold in modern medicinal chemistry. While the parent 3-pyrrolidinone is chemically unstable—prone to rapid polymerization and decomposition—the dimethyl acetal form provides a robust, shelf-stable alternative. This guide analyzes the structural properties of 3,3-dimethoxypyrrolidine, details its synthesis from N-protected precursors, and delineates its application as a versatile building block for kinase inhibitors, GPCR ligands, and spirocyclic drug candidates.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The utility of 3,3-dimethoxypyrrolidine lies in its equilibrium behavior. In the absence of water/acid, it behaves as a stable ether; upon varying pH, it unmasks the reactive ketone for functionalization.

| Property | Data |

| Chemical Name | 3,3-dimethoxypyrrolidine |

| CAS Number (HCl Salt) | 1263283-20-0 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₆H₁₃NO₂ (Free Base) / C₆H₁₄ClNO₂ (HCl Salt) |

| Molecular Weight | 131.17 g/mol (Free Base) / 167.63 g/mol (HCl Salt) |

| Solubility | Highly soluble in water, MeOH, DMSO; HCl salt is hygroscopic.[1] |

| Stability | Acetal: Stable to basic/nucleophilic conditions (e.g., NaH, RMgX).Ketone: Unstable free base; prone to self-condensation. |

Structural Analysis

The pyrrolidine ring adopts a puckered envelope conformation. The C3-gem-dimethoxy group introduces steric bulk that prevents the typical dipole-dipole interactions leading to polymerization in the parent ketone. The nitrogen atom remains nucleophilic, allowing for N-functionalization before ketone deprotection—a key strategic advantage in library synthesis.

Figure 1: Equilibrium between the stable acetal and the reactive ketone.[2]

Synthetic Pathways[9][10][11]

Accessing the 3,3-dimethoxypyrrolidine core typically proceeds through N-protected intermediates to prevent amine oxidation or side reactions. The N-Boc route is the industry standard due to the orthogonality of the Boc group to the acetal formation conditions.

Route A: From N-Boc-3-Pyrrolidinol (Standard Protocol)

This route is preferred for scale-up due to the availability of enantiopure or racemic 3-pyrrolidinols.

-

Oxidation: N-Boc-3-pyrrolidinol is oxidized to N-Boc-3-pyrrolidinone using Swern or Dess-Martin conditions.

-

Acetalization: The ketone is protected using trimethyl orthoformate and a catalytic acid.

-

N-Deprotection: The Boc group is cleaved with methanolic HCl to yield the target salt.

Route B: From 3-Pyrrolidinone Salts

Direct acetalization of 3-pyrrolidinone hydrochloride is possible but often lower yielding due to the instability of the starting material.

Figure 2: Step-wise synthesis of 3,3-dimethoxypyrrolidine HCl from N-Boc precursors.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-dimethoxypyrrolidine

Note: This procedure protects the unstable ketone immediately after generation.

Reagents: N-Boc-3-pyrrolidinone (1.0 eq), Trimethyl orthoformate (TMOF, 3.0 eq), p-Toluenesulfonic acid (TsOH, 0.05 eq), Dry Methanol (0.5 M).

-

Setup: Charge a flame-dried round-bottom flask with N-Boc-3-pyrrolidinone and dissolve in dry methanol under N₂ atmosphere.

-

Addition: Add TMOF followed by catalytic TsOH.

-

Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (stain with KMnO₄; acetal is less polar than ketone).

-

Quench: Add solid NaHCO₃ (2 eq relative to TsOH) and stir for 15 min to neutralize.

-

Workup: Filter the solids and concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is typically pure enough (>95%) for the next step. If needed, purify via flash chromatography (Hexane/EtOAc).

Protocol 2: Deprotection to 3,3-Dimethoxypyrrolidine HCl

Reagents: N-Boc-3,3-dimethoxypyrrolidine (from Protocol 1), 4M HCl in Dioxane or MeOH.

-

Reaction: Dissolve the N-Boc intermediate in dry MeOH. Cool to 0°C.

-

Acidification: Add 4M HCl in Dioxane dropwise (5 eq).

-

Stir: Allow to warm to room temperature and stir for 2–4 hours. Critical: Do not add water, as aqueous acid will hydrolyze the acetal back to the ketone.

-

Isolation: Concentrate in vacuo to dryness. Triturate the resulting solid with diethyl ether to remove organic impurities.

-

Yield: Filter to obtain 3,3-dimethoxypyrrolidine hydrochloride as a white, hygroscopic solid.

Reactivity & Applications in Drug Discovery

The 3,3-dimethoxypyrrolidine scaffold is a "Trojan horse" in synthesis. It allows chemists to build complex N-substituents while keeping the C3-ketone dormant, only revealing it for late-stage diversification.

Strategic Application: Spirocycle Synthesis

One of the most high-value applications is the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives, a privileged scaffold in oncology (MDM2 inhibitors) and ion channel research.

-

N-Functionalization: React 3,3-dimethoxypyrrolidine with an aryl halide (Buchwald-Hartwig) or alkyl halide.

-

Ketone Unmasking: Treat with aqueous TFA/HCl to release the C3-ketone.

-

Spiro-Cyclization: Perform a Fischer indole synthesis or Friedländer condensation using the newly revealed ketone.

Case Study: Kinase Inhibitor Linkers

In the development of JAK or CDK inhibitors, the pyrrolidine ring often serves as a solubilizing linker. The acetal allows the introduction of the pyrrolidine onto a core scaffold (e.g., pyrimidine) via SₙAr. Once attached, the acetal is hydrolyzed, and the ketone is subjected to reductive amination with diverse amines to generate a library of candidates with varying polarity and pKa.

Figure 3: Divergent synthesis strategies using the acetal scaffold.

References

-

Synthesis of N-Boc-3-pyrrolidinone: ChemicalBook. (2025). "N-Boc-3-pyrrolidinone synthesis & properties."

- Acetal Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [General Reference for Acetal Stability]

-

Pyrrolidines in Drug Discovery: National Institutes of Health (NIH). (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."

-

Spirocyclic Scaffolds: ChemRxiv. (2024). "Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras."

-

Commercial Availability: Sigma-Aldrich. (2025). "3,3-Dimethylpyrrolidine hydrochloride (Analogous Structure Data)."

Sources

A Senior Application Scientist's Guide to Chemical Stability: 3,3-Dimethoxypyrrolidine vs. 3-Pyrrolidinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The selection of a chemical scaffold in drug development is a critical decision, with chemical stability being a paramount consideration that influences synthesis, formulation, storage, and in vivo behavior. This guide provides an in-depth comparative analysis of the stability of two structurally related but functionally distinct pyrrolidine derivatives: 3,3-dimethoxypyrrolidine and 3-pyrrolidinone. While both share the same five-membered nitrogen heterocycle, the presence of a ketal versus a ketone functional group dictates profoundly different stability profiles. 3,3-Dimethoxypyrrolidine, a ketal, exhibits excellent stability in neutral to basic conditions but is highly susceptible to rapid, acid-catalyzed hydrolysis. Conversely, 3-pyrrolidinone, a cyclic ketone, demonstrates broad stability across a wider pH range but retains the inherent electrophilicity of a carbonyl carbon, making it a target for nucleophilic attack. This document dissects the mechanistic underpinnings of their stability, provides actionable experimental protocols for evaluation, and offers field-proven insights to guide the strategic selection of these scaffolds in research and drug development contexts.

Structural and Electronic Foundations of Stability

The stability of an organic molecule is intrinsically linked to its structure and the electronic nature of its functional groups. While both 3,3-dimethoxypyrrolidine and 3-pyrrolidinone are built upon a pyrrolidine core, a common motif in FDA-approved drugs, their core functional group at the C3 position creates distinct chemical personalities.[1][2]

-

3,3-Dimethoxypyrrolidine features a geminal diether, specifically a ketal , on a sp³-hybridized carbon. This carbon is saturated and not electronically deficient.

-

3-Pyrrolidinone possesses a ketone functional group, characterized by a carbonyl (C=O) double bond. The carbonyl carbon is sp²-hybridized, planar, and significantly electrophilic due to the polarization of the C=O bond.[3]

This fundamental difference—a tetrahedral, electron-rich center versus a trigonal planar, electron-poor center—is the primary determinant of their divergent stability and reactivity pathways.

The Stability Profile of 3,3-Dimethoxypyrrolidine: A Ketal's Tale

Ketals are widely employed in organic synthesis as protecting groups for ketones precisely because of their unique stability profile.[4][5] They are exceptionally resilient to attack by nucleophiles and bases but are readily cleaved under acidic conditions.

Vulnerability: Acid-Catalyzed Hydrolysis

The Achilles' heel of a ketal is its rapid degradation in an aqueous acidic environment.[6] This is not a simple dissociation but a specific, multi-step mechanistic pathway that requires acid catalysis.[7][8] The methoxy groups (–OCH₃) are poor leaving groups; the acid's role is to protonate one of the oxygen atoms, converting it into a good leaving group (methanol, CH₃OH).[9][10]

The rate-determining step is the departure of methanol to form a resonance-stabilized oxonium ion intermediate.[11][12] This intermediate is highly electrophilic and is quickly attacked by water, eventually leading to the formation of the parent ketone (3-pyrrolidinone) and two equivalents of methanol.

Inertness: Stability in Basic and Neutral Media

In the absence of an acid catalyst, the ketal functional group is remarkably stable. It is resistant to strong bases, hydrides, organometallics, and other nucleophiles.[4][10] This makes 3,3-dimethoxypyrrolidine an ideal intermediate for synthetic routes that involve such reagents, where the corresponding ketone would be reactive.

The Stability Profile of 3-Pyrrolidinone: A Cyclic Ketone's Resilience

Ketones are generally considered robust functional groups.[13] 3-Pyrrolidinone is stable under a wide range of conditions, including the acidic environments that would readily cleave its ketal counterpart. However, its reactivity profile is dominated by the electrophilic nature of the carbonyl carbon.

Reactivity Profile

The primary site of reactivity on 3-pyrrolidinone is the carbonyl carbon. While more sterically hindered and electronically stabilized than an aldehyde, it is still susceptible to nucleophilic attack.[3] This reactivity can be harnessed for synthesis but can also be a potential degradation pathway if unintended nucleophiles are present.

Under strongly basic conditions, ketones with α-hydrogens can be deprotonated to form enolates. While this is a cornerstone of many synthetic reactions, it can also lead to side reactions like self-condensation, although this is less of a concern for 3-pyrrolidinone compared to other ketones. More relevant is its potential for base-catalyzed reductions or other transformations.[14][15]

It is also important to recognize that 3-pyrrolidinone is a lactam (a cyclic amide). While the amide bond is significantly more stable to hydrolysis than an ester, it can be cleaved under harsh acidic or basic conditions at elevated temperatures, leading to ring-opening. However, for most pharmaceutical applications, the ketone reactivity is the more immediate consideration.

Head-to-Head Stability Comparison: An Experimental Approach

To empirically quantify the stability differences, a forced degradation study is the standard approach. The following protocol outlines a self-validating system to compare the stability of both compounds in acidic, neutral, and basic conditions.

Experimental Protocol: Comparative Stability Assessment via HPLC

-

Stock Solution Preparation: Prepare 1 mg/mL stock solutions of 3,3-dimethoxypyrrolidine and 3-pyrrolidinone in acetonitrile.

-

Forced Degradation Sample Preparation:

-

Acidic: Dilute 1 mL of each stock solution into 9 mL of 0.1 M HCl (pH 1).

-

Neutral: Dilute 1 mL of each stock solution into 9 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Basic: Dilute 1 mL of each stock solution into 9 mL of 0.1 M NaOH (pH 13).

-

-

Incubation: Store all solutions in sealed vials at a controlled temperature (e.g., 40°C) and protect from light.

-

Time Points: Withdraw aliquots from each solution at T=0, 2, 4, 8, 24, and 48 hours.

-

Sample Quenching: Immediately neutralize the acidic and basic aliquots to halt further degradation before analysis. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

-

HPLC Analysis:

-

Method: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV detector at a wavelength appropriate for the pyrrolidine ring (e.g., ~210 nm).

-

Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 peak area. The appearance of a new peak corresponding to 3-pyrrolidinone in the degrading 3,3-dimethoxypyrrolidine sample would confirm the hydrolysis pathway.

-

Anticipated Data Summary

The results of such a study can be effectively summarized in a table, which would clearly illustrate the divergent stability profiles.

| Condition | Time (h) | 3,3-Dimethoxypyrrolidine (% Remaining) | 3-Pyrrolidinone (% Remaining) |

| 0.1 M HCl (pH 1) | 0 | 100 | 100 |

| 2 | < 10 | > 99 | |

| 8 | Not Detected | > 99 | |

| 24 | Not Detected | > 98 | |

| PBS (pH 7.4) | 0 | 100 | 100 |

| 2 | > 99 | > 99 | |

| 8 | > 99 | > 99 | |

| 24 | > 98 | > 99 | |

| 0.1 M NaOH (pH 13) | 0 | 100 | 100 |

| 2 | > 99 | > 99 | |

| 8 | > 99 | > 98 | |

| 24 | > 98 | > 95 |

Table 1: Hypothetical data from a forced degradation study at 40°C, demonstrating the rapid acid-labile nature of the ketal compared to the more broadly stable ketone.

Practical Implications for Drug Development

The choice between these two scaffolds should be a deliberate one, guided by their stability profiles.

-

Choose 3,3-Dimethoxypyrrolidine when:

-

The synthetic route requires the use of strong bases or nucleophiles where a ketone would be reactive.

-

The final compound must be stable in a neutral or basic formulation.

-

A pH-sensitive drug release mechanism is desired. For example, a drug containing this moiety would be stable in the bloodstream (pH ~7.4) but could rapidly hydrolyze to release an active ketone-containing metabolite in the acidic environment of a tumor or an endosome.[6]

-

-

Choose 3-Pyrrolidinone when:

-

The synthetic route or final formulation involves acidic conditions.

-

Broad chemical robustness across a wide pH range is required.

-

The ketone functionality itself is a key pharmacophoric element or is intended as a handle for further chemical modification (e.g., reductive amination).

-

Conclusion

The stability of a molecule is not an abstract property but a critical determinant of its utility in research and medicine. 3,3-Dimethoxypyrrolidine and 3-pyrrolidinone offer a classic case study in how a single functional group modification—ketal versus ketone—can completely redefine a compound's chemical behavior. The ketal is a specialist, offering superb stability under specific (basic/neutral) conditions while providing a built-in, acid-triggered switch for conversion to the ketone. The ketone is a generalist, providing broad stability suitable for a wider range of environments but with the inherent reactivity of a carbonyl. A thorough understanding of these mechanistic differences, validated by empirical stability testing, empowers researchers to make informed, strategic decisions, ultimately leading to more robust and successful drug development programs.

References

- Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

- Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.

-

Fiveable. (2025). Ketal Definition - Intro to Chemistry Key Term. Available at: [Link]

-

Quora. (2016). Why are cyclic ketones more reactive than open chain analogous ketones?. Available at: [Link]

-

ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]

-

Sivaramakrishnan, R., et al. (2019). Cyclic Ketones as Future Fuels: Reactivity with OH Radicals. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

-

Rogue Chem. (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. Available at: [Link]

-

SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

-

Oreate AI Blog. (2026). Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions. Available at: [Link]

-

Anderson, E., & Fife, T. H. (1970). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society. Available at: [Link]

-

Kaunas University of Technology. (n.d.). Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids. Retrieved from [Link]

-

Organic Chemistry Help. (n.d.). Ketals. Retrieved from [Link]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Available at: [Link]

-

Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Available at: [Link]

-

Kresge, A. J., & Mylonakis, S. G. (1971). Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of cyclohexanone ethylene acetal. Retrieved from [Link]

-

Quora. (2017). Which is more stable, an aldehyde or a ketone?. Available at: [Link]

-

Chemsrc. (2025). 3-Vinyl-2-pyrrolidinone. Retrieved from [Link]

-

Renz, M., & Corma, A. (2004). Ketonic Decarboxylation Catalysed by Weak Bases and Its Application to an Optically Pure Substrate. European Journal of Organic Chemistry. Available at: [Link]

-

Oreate AI. (2026). The Clever Chemistry of Acetals and Ketals: More Than Just Protecting Groups. Available at: [Link]

-

St-Cyr, D., et al. (2015). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]

-

Revunova, K., & Nikonov, G. I. (2014). Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism. Chemistry. Available at: [Link]

-

ResearchGate. (2025). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(Hydroxymethyl)-3,3-diphenyl-2-pyrrolidinone. Retrieved from [Link]

-

MDPI. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Available at: [Link]

-

Salouros, H., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

-

Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

Sources

- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. quora.com [quora.com]

- 4. fiveable.me [fiveable.me]

- 5. Ketals [qorganica.qui.uam.es]

- 6. The Clever Chemistry of Acetals and Ketals: More Than Just Protecting Groups - Oreate AI Blog [oreateai.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions - Oreate AI Blog [oreateai.com]

- 14. Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor [mdpi.com]

The "Hidden" Ketone: Strategic Utilization of 3,3-Dimethoxypyrrolidine HCl in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 3,3-Dimethoxypyrrolidine Hydrochloride (CAS: 1263283-20-0) serves a critical function: it is the "shelf-stable" surrogate for pyrrolidin-3-one .[1]

Pyrrolidin-3-one is notoriously unstable in its free form, prone to rapid dimerization and polymerization due to the high reactivity of the

Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must establish a "Golden Standard" for the material. The presence of moisture or partial hydrolysis products (the free ketone) in the shipment can ruin downstream stoichiometry.[1]

| Parameter | Specification | Technical Note |

| CAS Number | 1263283-20-0 | Primary identifier. Do not confuse with 3,3-dimethylpyrrolidine (CAS 792915-20-9).[1] |

| Formula | MW: 167.63 g/mol (Salt); ~131.17 g/mol (Free Base).[1] | |

| Structure | Cyclic Dimethyl Ketal | |

| Purity | Critical: Impurities are often hydrolysis products (ketone) or inorganic salts. | |

| Appearance | White to Off-White Solid | Yellowing indicates oxidation or free-base degradation.[1] |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar ethers/alkanes. |

The Stability Mechanism

The dimethyl ketal protects the C3 position. Without this protection, the secondary amine would attack the C3-ketone of a neighboring molecule, leading to intermolecular condensation. The HCl salt further protonates the nitrogen, shutting down nucleophilicity during storage.

Commercial Supply Landscape

Procurement of this building block requires distinguishing between "Catalog" suppliers (small scale, immediate) and "Bulk" manufacturers (process scale).[1]

Tier 1: Validated Catalog Suppliers (High Trust)

Recommended for Discovery Chemistry (mg to g scale)[1]

-

Sigma-Aldrich (Merck):

-

Catalog ID: 1263283-20-0[1]

-

Pros: High QC reliability, accessible COAs (Certificate of Analysis).

-

Cons: Higher cost per gram.

-

-

Enamine:

-

Combi-Blocks:

-

Pros: Often has stock in the US; competitive pricing for 1g–10g quantities.

-

Focus: Strong expertise in pyrrolidine/piperidine scaffolds.

-

Tier 2: Bulk & Custom Synthesis (Process Scale)

Recommended for GLP Tox Batches (>100g)[1]

-

WuXi AppTec / Pharmaron: Custom synthesis required.

-

Key Risk: When ordering bulk, explicitly request a "Loss on Drying" (LOD) test. The HCl salt is hygroscopic; excess water weight will skew molar equivalents in synthesis.

Quality Control: The "Trust but Verify" Protocol

Upon receipt, the material must be validated. Standard UV-Vis detectors will fail to see this compound as it lacks a chromophore (no aromatic rings).[1]

QC Workflow Diagram

Caption: Figure 1. Incoming Quality Control (IQC) decision tree for 3,3-Dimethoxypyrrolidine HCl.

Analytical Signature (1H NMR in )

- 3.50 ppm (s, 2H): C2-Methylene (flanked by N and Ketal).[1]

-

3.35 ppm (s, 6H): Two Methoxy groups (

- 3.20 ppm (t, 2H): C5-Methylene.[1]

- 2.10 ppm (t, 2H): C4-Methylene.[1]

-

Impurity Flag: Watch for a disappearance of the methoxy singlet and emergence of complex multiplets, indicating the ketone form.

Handling & Synthetic Utilization

The primary application of this block is to generate pyrrolidin-3-one in situ for reductive amination or scaffold decoration.[1]

The Deprotection Protocol (Standard Operating Procedure)

Objective: Convert 3,3-dimethoxypyrrolidine HCl to pyrrolidin-3-one for immediate reaction.

Reagents:

-

Substrate: 3,3-Dimethoxypyrrolidine HCl (1.0 equiv)

-

Solvent: THF/Water (1:1 v/v) or Acetone/Water[1]

-

Acid: 2N HCl or Trifluoroacetic Acid (TFA)[1]

Step-by-Step:

-

Dissolution: Dissolve the salt in the water/organic mixture (0.2 M concentration).

-

Hydrolysis: Add 2N HCl (5 equiv) or TFA (10 equiv). Stir at Room Temperature for 2–4 hours.

-

Monitoring: Use TLC with Ninhydrin stain (Amine active) or ELSD.[1] The Ketal spot will disappear; the Ketone spot is often streaky.

-

-

Neutralization (Critical):

-

Option A (Isolation): Do NOT isolate the free base ketone. It will polymerize.

-

Option B (One-Pot): Adjust pH to ~5–6 using Sodium Acetate or TEA, then immediately add your amine partner and reducing agent (

) for reductive amination.[1]

-

Pathway Visualization

Caption: Figure 2. Synthetic workflow from the stable ketal precursor to the bioactive scaffold.

References

-

Sigma-Aldrich. Product Specification: 3,3-Dimethoxypyrrolidine Hydrochloride (CAS 1263283-20-0).[1] Retrieved from [1]

-

Enamine. Building Blocks & Heterocycles Catalog. Retrieved from [1]

-

National Institutes of Health (NIH) PubChem. Compound Summary: Pyrrolidine Analogs. Retrieved from [1]

-

BenchChem. Boc-Deprotection and Ketal Hydrolysis Protocols. Retrieved from [1]

-

ChemicalBook. Supplier Directory for CAS 1263283-20-0. Retrieved from [1]

Sources

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to 3,3-Dimethylpyrrolidine: A Key Scaffold in Modern Drug Discovery

Senior Application Scientist Note: Initial analysis of the topic "3,3-Dimethoxypyrrolidine" revealed a scarcity of in-depth technical literature, suggesting it is a less common chemical entity. Conversely, "3,3-Dimethylpyrrolidine" is a well-documented and significant building block in medicinal chemistry. This guide has therefore been structured to focus on 3,3-Dimethylpyrrolidine, operating under the expert assumption that it is the compound of greater interest to researchers in drug development.

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous natural products and FDA-approved drugs highlights its significance.[1] Unlike flat aromatic systems, the sp³-hybridized nature of the pyrrolidine ring confers a three-dimensional, globular shape.[1] This non-planar structure allows for a more comprehensive exploration of the pharmacophore space, which can lead to enhanced potency and selectivity for biological targets.[2]

The strategic placement of substituents on the pyrrolidine ring is a key tactic in drug design. The 3,3-dimethyl substitution, in particular, introduces a gem-dimethyl group that offers several advantages. This includes increasing molecular rigidity, which can lock the molecule into a bioactive conformation, and improving metabolic stability by blocking potential sites of oxidation.[3] This guide provides an in-depth exploration of 3,3-dimethylpyrrolidine, from its fundamental properties and synthesis to its critical role in the development of novel therapeutics.

Core Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3,3-Dimethylpyrrolidine is essential for its effective application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N | [4] |

| Molecular Weight | 99.17 g/mol | [4] |

| CAS Number | 3437-30-7 | [4] |

| IUPAC Name | 3,3-dimethylpyrrolidine | [4] |

| Molecular Formula (HCl Salt) | C₆H₁₄ClN | [5] |

| Molecular Weight (HCl Salt) | 135.64 g/mol | [5] |

| CAS Number (HCl Salt) | 792915-20-9 | [6] |

| XLogP3-AA | 1.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 0 | [4] |

Synthesis of 3,3-Dimethylpyrrolidine: A Multi-Step Approach

The synthesis of 3,3-disubstituted pyrrolidines can be challenging. A practical, multi-gram scale synthesis of 3,3-dimethylproline, a closely related derivative, has been reported, which provides a solid foundation for obtaining 3,3-dimethylpyrrolidine.[7] The following protocol is a representative synthetic route adapted from established methodologies.

Experimental Protocol: Synthesis via a Multi-Step Sequence

This synthesis begins with readily available starting materials and proceeds through several key transformations to construct the 3,3-dimethylpyrrolidine core.

Step 1: Alkylation of Diethyl Malonate

-

To a solution of diethyl malonate in a suitable solvent such as ethanol, add a strong base like sodium ethoxide to generate the enolate.

-

Add methyl iodide in a stepwise fashion to achieve dialkylation at the alpha-carbon. Careful control of stoichiometry and reaction conditions is crucial to favor the formation of diethyl 2,2-dimethylmalonate.[8][9]

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work up the reaction by neutralizing the base, extracting the product into an organic solvent, and purifying by distillation.

Step 2: Reduction of the Diethyl Ester to a Diol

-

In an inert atmosphere, dissolve the purified diethyl 2,2-dimethylmalonate in a dry aprotic solvent like tetrahydrofuran (THF).

-

Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir until the ester groups are fully reduced to alcohols, forming 2,2-dimethylpropane-1,3-diol.

-

Carefully quench the reaction with water and a basic solution to precipitate the aluminum salts.

-

Filter the mixture and extract the diol from the aqueous layer. Purify by distillation or crystallization.

Step 3: Conversion of the Diol to a Dibromide

-

Treat the 2,2-dimethylpropane-1,3-diol with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

The reaction typically requires heating to drive it to completion.

-

Upon completion, the 1,3-dibromo-2,2-dimethylpropane can be isolated by extraction and purified by distillation.

Step 4: Cyclization with a Nitrogen Source

-

React the 1,3-dibromo-2,2-dimethylpropane with a suitable nitrogen source, such as benzylamine, which serves as both a nucleophile and a protecting group.

-

The reaction is typically carried out in the presence of a base to neutralize the HBr generated during the cyclization.

-

This step forms N-benzyl-3,3-dimethylpyrrolidine.

Step 5: Deprotection to Yield 3,3-Dimethylpyrrolidine

-

The final step involves the removal of the benzyl protecting group. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Once the deprotection is complete, the catalyst is filtered off, and the final product, 3,3-dimethylpyrrolidine, is isolated and purified by distillation.

Synthesis Workflow Diagram

Caption: A representative synthetic route to 3,3-Dimethylpyrrolidine.

Applications in Drug Development and Medicinal Chemistry

The 3,3-dimethylpyrrolidine scaffold is a valuable building block for creating drug candidates with improved pharmacological profiles. The gem-dimethyl group can impart several beneficial properties to a molecule.

The Role of the Gem-Dimethyl Group

The introduction of a gem-dimethyl group at the 3-position of the pyrrolidine ring has profound implications for molecular design:

-

Conformational Restriction: The steric bulk of the two methyl groups can restrict the rotational freedom of the pyrrolidine ring and adjacent substituents. This can pre-organize the molecule into a conformation that is optimal for binding to a biological target, which can lead to an increase in potency and selectivity.[3]

-

Metabolic Stability: The quaternary carbon at the 3-position is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for C-H bonds. This can block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic properties.[3]

-

Improved Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.

Logical Relationships in Drug Design

Caption: Influence of the 3,3-dimethylpyrrolidine scaffold on drug properties.

While specific marketed drugs containing the 3,3-dimethylpyrrolidine moiety are not as prevalent as those with a simple pyrrolidine ring, this building block is of significant interest in drug discovery programs. For instance, derivatives of 3-aryl-pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, and the principles of using gem-dimethyl groups to enhance properties are widely applied.[10]

Safety and Handling

3,3-Dimethylpyrrolidine is associated with certain hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3,3-Dimethylpyrrolidine is a valuable and strategically important building block for medicinal chemists and drug development professionals. Its unique three-dimensional structure, combined with the conformational and metabolic benefits conferred by the gem-dimethyl group, makes it an attractive scaffold for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. A solid understanding of its synthesis and physicochemical characteristics is crucial for unlocking its full potential in the ongoing quest for new and more effective medicines.

References

-

PubChem. 3,3-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link]

-

ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MolPort. 3,3-dimethylpyrrolidine. [Link]

-

PMC. Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]

-

ResearchGate. Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. [Link]

-

Semantic Scholar. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

PMC. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

-

PMC. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

-

Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF PYRROLIDINES AND TETRAHYDROPYRIMIDINES VIA ONE-POT AND THREE COMPONENT CASCADE COUPLING STRATEGY IN WATER. [Link]

-

Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

-

AOBChem. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

- Google Patents. Processes for preparing pyrrolidine compounds.

-

ResearchGate. Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Dimethylpyrrolidine hydrochloride | CAS 792915-20-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3,3-Dimethylpyrrolidine hydrochloride 792915-20-9 Sigma-Aldrich [sigmaaldrich.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Safety & Handling Protocol: 3,3-Dimethoxypyrrolidine

Technical Guide for Drug Discovery & Process Chemistry[1][2]

Part 1: Executive Summary & Compound Characterization[1][2]

3,3-Dimethoxypyrrolidine (typically supplied as the Hydrochloride salt, CAS: 1263283-20-0) is a specialized heterocyclic building block used in the synthesis of pharmaceutical scaffolds.[1] Structurally, it represents a "masked" ketone; the dimethoxy ketal protecting group at the C3 position preserves the carbonyl functionality during reactions that would otherwise target the ketone (e.g., reduction or organometallic addition to the amine).[1]

Operational Criticality: Unlike simple pyrrolidines, this compound possesses a conditional instability .[1] The dimethyl ketal moiety is stable under basic and neutral conditions but is acid-labile .[1] Exposure to acidic moisture or protic acids will trigger hydrolysis, reverting the compound to pyrrolidin-3-one, a reactive and potentially unstable intermediate.[1] Therefore, safety and handling protocols must prioritize moisture exclusion and pH control .[1]

Compound Identity Table

| Parameter | Detail |

| Chemical Name | 3,3-Dimethoxypyrrolidine Hydrochloride |

| CAS Number | 1263283-20-0 |

| Molecular Formula | C₆H₁₃NO₂[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 167.63 g/mol (Salt) / 131.17 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

Part 2: Hazard Identification & Risk Assessment (GHS)[1]

While specific toxicological data for this niche intermediate is often extrapolated from pyrrolidine analogs, the following GHS classifications are standard for secondary amine hydrochlorides and must be assumed for personnel safety.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][3] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][8] | H335 |

Expert Insight - The "Hidden" Hazard: Beyond the standard irritant profile, the hydrolysis product (pyrrolidin-3-one) poses a different risk profile, potentially polymerizing or reacting non-specifically with nucleophiles.[1] If the material smells strongly of "solvent" or "ketone" rather than the typical amine odor, degradation has occurred.[1]

Part 3: Stability Logic & Handling Protocols

The primary technical challenge with 3,3-Dimethoxypyrrolidine is preserving the ketal.[1] The following diagram illustrates the degradation pathway that handling protocols must prevent.

Visualization: Ketal Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of the dimethyl ketal. This reaction is irreversible in aqueous acid, destroying the starting material.[1]

Protocol 1: Storage & Shelf-Life Extension

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen .[1] The HCl salt is hygroscopic; absorption of atmospheric water can create a localized acidic micro-environment on the crystal surface, initiating autocatalytic hydrolysis.[1]

-

Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers which may corrode due to the HCl salt.[1]

Protocol 2: Safe Weighing & Transfer

To prevent "clumping" and hydrolysis during weighing:

-

Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

-

Environment: Ideally weigh inside a desiccated glovebox or a flow-hood with low humidity.[1]

-

Tools: Use anti-static plastic spatulas. Avoid metal spatulas if the salt is sticky/wet.[1]

Part 4: Emergency Response & First Aid

1. In Case of Eye Contact (Critical)

-

Mechanism: Amines and their salts are lachrymators and can cause corneal clouding.[1]

-

Action: Immediately flush with saline or water for 15 minutes .[1]

-

Verification: Check pH of the eye surface (using litmus paper) after flushing to ensure it has returned to neutral (pH 7.0–7.5).[1]

2. In Case of Spill

-

Solid Spill: Do not sweep dry dust (inhalation risk).[1] Cover with a damp paper towel (if quantity is small) or use a HEPA-filter vacuum.[1]

-

Neutralization: Treat the spill area with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize the HCl salt before final cleanup.[1]

Part 5: Quality Control & Self-Validating Protocols

Researchers must verify the integrity of the ketal before using this compound in critical steps (e.g., reductive amination).[1]

Protocol 3: NMR Purity Check (Self-Validating System)

Do not rely solely on the label.[1] Run a ¹H-NMR in DMSO-d₆ (avoid CDCl₃ if it is acidic/old).

| Signal (¹H NMR) | Chemical Shift (δ) | Interpretation |

| Methoxy Groups | ~3.1 - 3.2 ppm (Singlet, 6H) | Intact Ketal. This is the "Go/No-Go" signal.[1] |

| Alpha-Protons | ~3.3 - 3.5 ppm (Multiplet) | Protons adjacent to Nitrogen.[1] |

| Missing Methoxy? | Absent | Degradation. The compound has hydrolyzed to the ketone.[1] Discard. |

| Methanol Peak | ~3.16 ppm (in DMSO) | Hydrolysis Byproduct. Presence indicates partial degradation.[1] |

Visualization: Handling Decision Matrix

Caption: Decision logic for assessing compound viability prior to experimental use.

Part 6: Toxicology & Environmental Fate[1]

-

Acute Toxicity: Data is limited.[1][5][8] Based on SAR (Structure-Activity Relationship) with pyrrolidine, the oral LD50 is estimated to be >300 mg/kg but <2000 mg/kg. Treat as Harmful if Swallowed .

-

Carcinogenicity: No specific data available.[1][6][8] Secondary amines can form nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites). Avoid co-storage with oxidizing acids or nitrites. [1]

-

Ecological Impact: Do not release into drains.[1][5][6][8][9] The amine functionality is toxic to aquatic life due to pH alteration potential.[1]

Part 7: References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14949211 (Analog: 3,3-Dimethylpyrrolidine). Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (Relevant section: Stability of Acetals and Ketals). Wiley-Interscience.[1]

Sources

- 1. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molport.com [molport.com]

- 3. 3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. aksci.com [aksci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 3,3-DIMETHOXYPYRROLIDINE HYDROCHLORIDE CAS#: 1263283-20-0 [m.chemicalbook.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. merckmillipore.com [merckmillipore.com]

Introduction of ketone protecting groups in pyrrolidine synthesis

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core for glycosidase inhibitors, proline mimetics, and GPCR ligands. However, the introduction of ketone functionalities (specifically at the C3 or C4 positions) introduces a "reactivity paradox." The basic, nucleophilic nitrogen atom—even when masked—can destabilize the electrophilic ketone or interfere with standard protecting group protocols.

This guide details the chemoselective protection of pyrrolidinone ketones , focusing on the critical balance between acid-catalyzed acetalization and the stability of nitrogen protecting groups (Boc, Cbz, Fmoc). It moves beyond standard textbook definitions to provide field-tested protocols for 1,3-dioxolane and 1,3-dithiane introduction.

Part 1: The Strategic Necessity (Why Protect?)

In multi-step pyrrolidine synthesis, the ketone moiety is highly susceptible to:

-

Nucleophilic Attack: Grignard or organolithium reagents intended for other sites will destroy the ketone.

-

Unwanted Reduction: Hydride reducing agents (e.g., LiAlH₄) used to reduce esters or amides will simultaneously reduce the ketone to an alcohol.

-

Epimerization: The

-protons in 3-pyrrolidinones are acidic. Without protection, stereocenters adjacent to the ketone can racemize under basic conditions.

The Challenge: Standard acetalization requires acid catalysis.[1] However, the most common nitrogen protecting group, tert-butyloxycarbonyl (Boc ), is acid-labile. This creates a narrow "Goldilocks zone" where the acidity must be sufficient to drive acetal formation but mild enough to preserve the carbamate.

Part 2: The Gold Standard – 1,3-Dioxolanes (Ethylene Acetals)

The ethylene acetal is the most robust protecting group for pyrrolidinones, stable to strong bases, nucleophiles, and reducing agents.

Mechanism of Action

The reaction is an equilibrium process driven by the removal of water. In the context of pyrrolidines, the inductive effect of the nitrogen (especially when carbamoylated) increases the electrophilicity of the ketone, generally facilitating attack by the diol.

Figure 1: Acid-catalyzed acetalization workflow. Note that efficient water removal is the rate-determining factor for yield.

Protocol A: The Robust Method (For Cbz/Bn/Fmoc)

Applicability: Use when the nitrogen is protected by acid-stable groups (Benzyl, Cbz) or base-labile groups (Fmoc).[2]

-

Reagents: 1.0 eq Pyrrolidinone, 5.0 eq Ethylene Glycol, 0.1 eq p-Toluenesulfonic acid (pTSA).

-

Solvent: Toluene (preferred) or Benzene.

-

Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Reflux the mixture vigorously. The azeotropic removal of water is visible in the trap.

-

Monitor by TLC.[3] Reaction typically completes in 4–6 hours.

-

Critical Step: Upon cooling, wash the organic layer with saturated NaHCO₃ to neutralize the acid before concentrating. This prevents hydrolysis during workup.

-

Protocol B: The Mild Method (For N-Boc Compatibility)

Applicability: Strictly for N-Boc-pyrrolidinones . High heat and pTSA can cleave the Boc group (generating isobutylene gas). We use transacetalization to avoid free water and high temperatures.

-

Reagents: 1.0 eq N-Boc-pyrrolidinone, 3.0 eq Triethyl Orthoformate (TEOF) , 2.0 eq Ethylene Glycol.

-

Catalyst: 0.05 eq Amberlyst-15 (Solid acid resin) or catalytic Camphorsulfonic acid (CSA).

-

Solvent: Anhydrous THF or DCM (Room Temperature).

-

Procedure:

Part 3: The "Nuclear Option" – 1,3-Dithianes

When the synthetic route involves extremely harsh acidic conditions (which would cleave a dioxolane) or requires "Umpolung" chemistry (reversing polarity), the dithiane is required.

Pros: Stable to HCl, TFA, and Lewis Acids (BF₃·OEt₂). Cons: Requires mercury or silver salts for deprotection (toxic waste).

Protocol:

-

Reagents: 1.0 eq Pyrrolidinone, 1.1 eq 1,3-Propanedithiol.

-

Catalyst: BF₃·OEt₂ (1.1 eq).

-

Condition: 0°C to RT in DCM.

-

Insight: Unlike oxygen acetals, thioacetals form readily without continuous water removal due to the high nucleophilicity of sulfur.

Part 4: Comparative Data & Decision Matrix

Table 1: Protecting Group Selection Guide

| Feature | 1,3-Dioxolane (Standard) | Dimethyl Acetal (Acyclic) | 1,3-Dithiane (Robust) |

| Reagents | Ethylene Glycol / pTSA | MeOH / TMOF / H+ | Propanedithiol / BF₃ |

| N-Boc Stability | Low (Requires Protocol B) | Medium | High |

| Stability to Base | Excellent | Good | Excellent |

| Stability to Acid | Poor (Cleaves easily) | Very Poor | Excellent |

| Deprotection | Aqueous Acid (HCl/THF) | Mild Acid | Hg(ClO₄)₂ or NBS |

| Steric Bulk | Medium | Low | High |

Strategic Decision Flow

Use the following logic to select the correct protocol for your specific pyrrolidine scaffold.

Figure 2: Decision matrix for selecting ketone protecting groups based on N-protecting group stability and future synthetic conditions.

Part 5: Deprotection Strategies

Restoring the ketone without degrading the pyrrolidine ring is the final critical step.

-

For Dioxolanes (Standard):

-

For Dithianes:

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. John Wiley & Sons, 2014 . (The definitive source for stability data).

-

Synthesis of N-Boc-3-pyrrolidinone . ChemicalBook Protocols. (Standard synthesis of the starting material).

-

Mild Acetalization using Orthoformates . Organic Chemistry Portal. (Protocol B basis: Transacetalization logic).

-

Solid Acid Catalysts in Organic Synthesis . ACS Organic Process Research & Development. (Discusses Amberlyst/Zeolite compatibility with Boc).

-

Noyori Transfer Hydrogenation . Organic Chemistry Portal. (Alternative pathway: Reducing ketone to chiral alcohol instead of protection).

Sources

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. One moment, please... [total-synthesis.com]

- 3. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.iitb.ac.in [chem.iitb.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Novel pyrrolidine scaffolds for medicinal chemistry

An In-depth Technical Guide to Novel Pyrrolidine Scaffolds in Medicinal Chemistry

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of modern medicinal chemistry. Its unique stereochemical and conformational properties make it a privileged scaffold in the design of a vast array of therapeutic agents. This guide provides an in-depth exploration of novel pyrrolidine scaffolds, delving into advanced synthetic strategies, the critical role of stereochemistry in defining biological activity, and their diverse applications in drug discovery. We will examine key experimental protocols, supported by mechanistic insights and authoritative references, to equip researchers and drug development professionals with the knowledge to effectively leverage this versatile scaffold in their quest for new medicines.

The Enduring Significance of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in both natural products and FDA-approved drugs underscores its profound importance in medicinal chemistry. Found in alkaloids like nicotine and hygrine, and integral to the structure of amino acids such as proline and hydroxyproline, the pyrrolidine ring offers a biocompatible and structurally versatile core. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This inherent three-dimensionality is a key advantage in designing molecules that can effectively navigate the complex topographies of enzyme active sites and receptor binding pockets.

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's pharmacokinetic properties, including solubility and membrane permeability. The synthetic tractability of the pyrrolidine ring allows for the generation of diverse libraries of compounds with varied substitution patterns, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Advanced Synthetic Strategies for Pyrrolidine Scaffolds

The construction of substituted pyrrolidine rings with high stereochemical control is a central challenge and an area of intense research in organic synthesis. Modern methodologies have moved beyond classical approaches to offer more efficient and versatile routes to novel scaffolds.

[3+2] Cycloaddition Reactions

One of the most powerful methods for the stereocontrolled synthesis of pyrrolidines is the [3+2] cycloaddition reaction involving azomethine ylides and alkenes. This approach allows for the concerted formation of two new carbon-carbon bonds and the simultaneous introduction of up to four stereocenters. The regioselectivity and stereoselectivity of the reaction can be controlled by the choice of catalyst, solvent, and the nature of the substituents on both the azomethine ylide and the dipolarophile.

Experimental Protocol: Metal-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes a typical silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.

Materials:

-

Iminoglycinate (azomethine ylide precursor)

-

α,β-Unsaturated ester (dipolarophile)

-

Silver(I) acetate (AgOAc)

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add AgOAc (5 mol%) and the chiral phosphine ligand (5.5 mol%).

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the iminoglycinate (1.0 equiv.) and the α,β-unsaturated ester (1.2 equiv.) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the phosphine ligand and the deactivation of the catalyst.

-

Anhydrous Solvent: Water can interfere with the formation of the active catalyst and promote side reactions.

-

Chiral Ligand: The use of a chiral ligand, such as BINAP, is crucial for inducing asymmetry and obtaining the desired enantiomer of the pyrrolidine product.

-

Silver(I) Acetate: Acts as a Lewis acid to facilitate the in situ generation of the azomethine ylide from the iminoglycinate.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex pyrrolidine scaffolds. The Ugi and Passerini reactions are notable examples that have been adapted for the synthesis of highly functionalized pyrrolidines.

Asymmetric Organocatalysis

The use of small organic molecules as catalysts for the enantioselective synthesis of pyrrolidines has gained significant traction. Proline and its derivatives are often employed as catalysts in reactions such as the Mannich and Michael additions, which can be key steps in the construction of the pyrrolidine ring.

The Pivotal Role of Stereochemistry

The spatial arrangement of atoms (stereochemistry) in pyrrolidine-based drugs is critical for their biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. For instance, one enantiomer of a drug may bind with high affinity to its target receptor, while the other may be inactive or even produce undesirable side effects.

A prominent example is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Many potent DPP-4 inhibitors, such as sitagliptin and vildagliptin, feature a pyrrolidine scaffold. The stereochemistry of the substituents on the pyrrolidine ring is crucial for their inhibitory activity, as it dictates the precise orientation of the functional groups that interact with the active site of the DPP-4 enzyme.

Diagram: Stereochemistry Dictates Biological Activity

Caption: A generalized workflow for the discovery of drugs based on pyrrolidine scaffolds.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a rich source of innovation in medicinal chemistry. The development of novel synthetic methodologies that provide access to previously unexplored chemical space, coupled with a deeper understanding of the role of stereochemistry in biological recognition, will undoubtedly lead to the discovery of new and improved therapeutic agents. The future of pyrrolidine-based drug discovery will likely involve the integration of computational modeling and artificial intelligence to guide the design of next-generation scaffolds with enhanced potency, selectivity, and pharmacokinetic profiles. As our ability to manipulate this versatile five-membered ring with increasing precision grows, so too will its impact on human health.

References

-

Li, W., et al. (2021). The Pyrrolidine Ring in FDA-Approved Drugs. Future Medicinal Chemistry, 13(15), 1355-1373. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765–2810. [Link]

-

Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-based organocatalysis with proline and its derivatives. Accounts of Chemical Research, 37(8), 580–591. [Link]

-

Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

-

Pettit, G. R., et al. (1995). Antineoplastic agents 322. Synthesis of combretastatin A-4 prodrugs. Anti-Cancer Drug Design, 10(4), 299-309. [Link]

Methodological & Application

Technical Application Note: Controlled Hydrolysis of 3,3-Dimethoxypyrrolidine

Part 1: Executive Summary & Scientific Rationale

Introduction

The conversion of 3,3-dimethoxypyrrolidine (a dimethyl ketal) to 3-pyrrolidinone represents a critical deprotection step in the synthesis of bioactive pyrrolidine scaffolds.[1] While the ketal functionality provides excellent stability for the reactive ketone during antecedent steps (such as N-alkylation or reduction), the subsequent deprotection poses a specific challenge: the instability of the free base 3-pyrrolidinone.

Unlike simple ketones, 3-pyrrolidinone in its free base form is prone to rapid self-condensation and polymerization due to the nucleophilic nature of the secondary amine interacting with the electrophilic ketone (Schiff base formation). Therefore, this protocol is designed to strictly maintain the molecule in its hydrochloride salt form or immediately utilize it in a one-pot downstream transformation.

Reaction Mechanism

The deprotection follows a standard acid-catalyzed hydrolysis pathway. The presence of water drives the equilibrium toward the ketone, while the acid serves two purposes:

-

Catalysis: Protonating the methoxy groups to facilitate elimination.

-

Stabilization: Protonating the pyrrolidine nitrogen (

) to prevent intermolecular nucleophilic attack.

Figure 1: Acid-catalyzed hydrolysis mechanism of the dimethyl ketal. Note that in the actual protocol, the nitrogen remains protonated (

Part 2: Experimental Protocols

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Substrate Form | Hydrochloride Salt | Starting with the free base requires immediate acidification to prevent degradation. |

| Acid Source | Aqueous HCl (2N - 6N) | Non-nucleophilic counterion ( |

| Temperature | 60°C - Reflux | Ketal hydrolysis is endothermic and entropically driven; heat accelerates the reaction. |

| Solvent System | Water (or H2O/THF) | Water is a reagent. Co-solvent (THF/Acetone) is only needed if N-protecting groups reduce solubility. |

| pH Control | pH < 1 (Strict) | CRITICAL: pH must remain acidic to keep the amine protonated. |

Protocol A: Isolation of 3-Pyrrolidinone Hydrochloride

Target: Isolation of the stable salt form for storage or later use.

Materials:

-

3,3-Dimethoxypyrrolidine Hydrochloride (CAS: 1263283-20-0)[2]

-

Hydrochloric Acid (2N Aqueous Solution)

-

Acetonitrile (for azeotropic drying)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethoxypyrrolidine hydrochloride (1.0 equiv) in 2N aqueous HCl (10 volumes relative to mass, e.g., 10 mL/g).

-

Hydrolysis: Fit the flask with a reflux condenser. Heat the mixture to 60–70°C for 2–4 hours.

-

In-Process Control (IPC): Monitor by TLC (stain with KMnO4 or Ninhydrin) or NMR. Disappearance of the methoxy singlet (~3.2 ppm in D2O) indicates completion.

-

-

Concentration: Once complete, cool the reaction mixture to room temperature.

-

Warning: Do NOT neutralize with base (e.g., NaHCO3). This will liberate the free amine and cause polymerization.

-

-

Water Removal: Concentrate the aqueous solution under reduced pressure (rotary evaporator) at <50°C.

-

Azeotropic Drying: To remove trace water and HCl, add Acetonitrile (5 volumes) to the residue and re-concentrate. Repeat this step 2–3 times.

-

Isolation: The product, 3-pyrrolidinone hydrochloride , will be obtained as a hygroscopic off-white to yellow solid.

-

Storage: Store immediately in a desiccator at -20°C under Argon.

Protocol B: In-Situ Utilization (Reductive Amination)

Target: One-pot deprotection and reaction with an amine partner, avoiding isolation of the unstable intermediate.

Context: 3-pyrrolidinone is most commonly used to synthesize 3-aminopyrrolidines via reductive amination.

Methodology:

-

Deprotection: Perform hydrolysis as described in Protocol A (Steps 1–2).

-

Buffering (Critical): Cool the reaction mixture to 0°C. Adjust the pH to 4.5–5.5 using solid Sodium Acetate (NaOAc) or 4N NaOH.

-

Note: Do not exceed pH 6. The goal is to allow imine formation while keeping the pyrrolidine nitrogen largely protonated or non-nucleophilic enough to avoid self-polymerization.

-

-

Coupling: Add the secondary amine partner (1.0–1.2 equiv) and stir for 30 minutes.

-

Reduction: Add the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB, 1.5 equiv) portion-wise.

-

Workup: After reaction completion, the mixture can now be basified (pH > 10) to extract the stable diamine product.

Part 3: Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Black/Brown Tar | Polymerization of free base | Ensure pH never rises above 2.0 during hydrolysis/isolation. Store as HCl salt. |

| Incomplete Reaction | Equilibrium limitation | The reaction produces methanol. If conversion stalls, distill off the methanol/water azeotrope or add fresh HCl. |

| Product is Wet/Gummy | Hygroscopic nature of salt | Use lyophilization (freeze-drying) instead of rotary evaporation. Store under inert gas. |

Workflow Logic Diagram

Figure 2: Decision tree for selecting the correct deprotection conditions based on N-substitution.

Part 4: Safety & Handling

-

Methanol Generation: The hydrolysis releases 2 equivalents of methanol. Ensure proper ventilation.

-

Corrosives: Concentrated HCl causes severe burns. Use PPE (gloves, goggles, lab coat).

-

Stability: 3-Pyrrolidinone HCl is stable at room temperature if dry, but the free base decomposes within minutes/hours. Always acidify waste streams before disposal to prevent uncontrolled polymerization in waste containers.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (General reference for acetal/ketal deprotection mechanisms).

- Sigma-Aldrich.3-Pyrrolidinone hydrochloride Product Specification. CAS 3760-54-1. (Confirming stability of the salt form).

- Smith, A. B.; et al. "Indolizidine Alkaloid Synthesis: Preparation of 3-Pyrrolidinone Derivatives." Journal of the American Chemical Society, 1986, 108, 3040. (Discusses the handling of sensitive amino-ketones).

Sources

Reductive amination using 3,3-Dimethoxypyrrolidine precursors

Application Note: Strategic Utilization of 3,3-Dimethoxypyrrolidine in Reductive Aminations

Part 1: Executive Summary & Strategic Rationale

The pyrrolidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, yet its 3-keto derivative (3-pyrrolidinone) presents significant handling challenges due to its propensity for self-condensation and polymerization. Consequently, 3,3-dimethoxypyrrolidine (and its N-protected analogs) serves as the industry-standard "masked" precursor.

However, this stability comes at a cost: the dimethyl acetal functionality is inert to standard reductive amination conditions (e.g., STAB/DCE). Successful utilization requires a telescoped deprotection-functionalization sequence . This guide details the methodology to unmask the reactive ketone in situ and couple it with diverse amines, ensuring high yields while mitigating scaffold degradation.

Part 2: The Chemical Logic (Mechanism & Causality)

To achieve high-fidelity coupling, one must navigate two opposing chemical requirements:

-

Acetal Hydrolysis (Step 1): Requires a low pH (< 2.0) and aqueous environment to drive the equilibrium from acetal to ketone.[1][2]

-

Imine Formation/Reduction (Step 2): Requires a slightly acidic to neutral pH (4.5 – 6.0). If the pH is too low, the amine nucleophile is fully protonated (ammonium) and unreactive; if too high, the imine equilibrium is unfavorable.